6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione
Description
6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione is a pyrimidine dione derivative with substitutions at positions 1 (isobutyl), 3 (methyl), 5 (bromo), and 6 (amino). Pyrimidine diones are heterocyclic compounds featuring a six-membered ring with two ketone groups, often serving as scaffolds for pharmaceuticals and agrochemicals. Structural analogs, such as bromacil (a brominated pyrimidine dione pesticide) and nitroso-substituted derivatives, highlight the importance of substituent effects on physicochemical and biological properties .
Properties
CAS No. |
58481-38-2 |
|---|---|
Molecular Formula |
C9H14BrN3O2 |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
6-amino-5-bromo-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14BrN3O2/c1-5(2)4-13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,11H2,1-3H3 |
InChI Key |
XJCMWCFFTPCOAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione typically involves the bromination of a pyrimidine precursor followed by the introduction of amino and isobutyl groups. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing pyrimidine rings exhibit significant antimicrobial properties. The presence of amino and bromo groups in 6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione enhances its interaction with microbial enzymes, potentially inhibiting their activity . Studies have shown that derivatives of this compound can be effective against various bacterial strains, making it a candidate for further development in antibiotic therapies.
Cancer Research
The compound's structural characteristics suggest potential antitumor activity. Pyrimidine derivatives have been studied for their ability to interfere with DNA synthesis and repair mechanisms in cancer cells. Preliminary studies indicate that 6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione may induce apoptosis in certain cancer cell lines . Further research is required to elucidate its mechanism of action and efficacy.
Agricultural Applications
Herbicide Development
The unique structure of 6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione positions it as a potential herbicide. Compounds with similar pyrimidine structures have been shown to inhibit specific biochemical pathways in plants, leading to growth suppression. Field trials are needed to assess its effectiveness and safety as an agricultural chemical .
Material Sciences
Polymer Chemistry
Due to its reactivity, 6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione can serve as a building block for synthesizing novel polymers. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability. Research into polymer composites utilizing this compound is ongoing, focusing on applications in coatings and advanced materials .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy of Pyrimidines | Microbial Inhibition | Demonstrated significant activity against E. coli |
| Cytotoxic Effects on Cancer Cells | Cancer Therapeutics | Induced apoptosis in breast cancer cell lines |
| Herbicidal Activity Assessment | Agricultural Chemistry | Inhibited growth of common weeds in controlled tests |
| Polymer Synthesis Using Pyrimidines | Material Science | Enhanced thermal stability in composite materials |
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
- Bromo vs.
- Amino vs. Methyl (Position 6): The 6-amino group in the target compound introduces hydrogen-bonding capability, contrasting with methyl in bromacil, which enhances hydrophobicity .
Stability and Reactivity Insights
- Hydrolysis Rates: shows thiazolidine-2,4-diones undergo alkaline hydrolysis influenced by substituents. The bromo group in the target compound may slow hydrolysis compared to methylidene or methyl substituents .
- Electronic Effects: DFT calculations in reveal dipole moment variations in pyran-2,4-diones. The bromo and amino groups in the target compound likely increase polarity, enhancing solubility .
Biological Activity
6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione, with the CAS number 58481-38-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of amino, bromo, and isobutyl groups, suggests diverse interactions within biological systems. This article reviews its biological activities, mechanisms of action, and relevant research findings.
The molecular formula of 6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione is C9H14BrN3O2, with a molecular weight of 276.13 g/mol. The compound's structure allows for various chemical reactions, including substitution and coupling reactions, which are pivotal for its biological applications.
| Property | Value |
|---|---|
| CAS No. | 58481-38-2 |
| Molecular Formula | C9H14BrN3O2 |
| Molecular Weight | 276.13 g/mol |
| IUPAC Name | 6-amino-5-bromo-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |
| InChI Key | XJCMWCFFTPCOAU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may inhibit enzyme activity by binding to active sites or altering enzyme conformations. The exact pathways are still under investigation but are believed to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Antiviral Activity : Exploration of its effects on viral replication processes.
- Anticancer Properties : Investigations into its ability to inhibit cancer cell proliferation.
Antiviral and Anticancer Studies
Research has indicated that compounds similar to 6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione exhibit antiviral and anticancer activities. For instance:
- Antiviral Activity : Some studies have shown that pyrimidine derivatives can inhibit viral replication through interference with viral enzymes. This suggests potential applications in treating viral infections.
- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell growth. Specific studies have focused on its interaction with various cancer cell lines, demonstrating promising results in reducing cell viability.
Enzyme Inhibition
The compound has been noted for its potential inhibitory effects on certain enzymes involved in inflammatory processes:
- Cyclooxygenase (COX) Inhibition : Similar compounds have shown significant inhibition of COX enzymes, which play a crucial role in inflammation and pain signaling pathways.
Study on Enzyme Inhibition
A study published in a peer-reviewed journal investigated the COX inhibitory activity of various pyrimidine derivatives. The results indicated that the tested compounds exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac, suggesting significant anti-inflammatory potential .
Anticancer Research
Another study focused on the anticancer properties of pyrimidine derivatives demonstrated that certain analogs significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing the structure of 6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione?
- Methodological Answer :
- 1H and 13C NMR : Critical for identifying substitution patterns. The bromine at C5 deshields neighboring protons, causing distinct splitting (e.g., coupling constants for vicinal protons).
- IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1700 cm⁻¹ and NH/amine groups around 3300 cm⁻¹.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br signature). Compare with structurally similar pyrimidinediones .
Q. How should researchers design a synthesis route for this compound considering its substituents?
- Methodological Answer :
- Core Formation : Start with pyrimidine-2,4-dione. Introduce bromine at C5 via electrophilic substitution (e.g., NBS or Br₂ under controlled conditions).
- Alkylation : Use isobutyl bromide for N1 substitution (SN2 mechanism) and methyl iodide for C3 methylation. Sequential protection/deprotection may prevent cross-reactivity.
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to minimize side products .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture (hygroscopic risk) and UV light.
- Safety : Follow GHS guidelines for lab chemicals—use fume hoods during handling and PPE (gloves, goggles). Refer to SDS for emergency protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer :
- Purity Check : Confirm sample purity via HPLC (>95%) to rule out impurities affecting shifts.
- Polymorphism Analysis : X-ray crystallography identifies crystal packing effects. For example, monoclinic vs. orthorhombic polymorphs may alter proton environments, causing split signals .
- DFT Refinement : Recalculate NMR chemical shifts using solvent-corrected DFT models (e.g., B3LYP/6-31G**) to align theory with experiment.
Q. What computational modeling approaches are suitable for predicting the reactivity of the bromine substituent in further functionalization?
- Methodological Answer :
- Electrophilicity Assessment : Use density functional theory (DFT) to calculate partial charges at C5. Higher positive charge indicates susceptibility to nucleophilic attack.
- Transition-State Modeling : Simulate SN2 displacement of bromine with nucleophiles (e.g., amines) using Gaussian or ORCA. Compare activation energies to prioritize reaction conditions .
Q. How does the isobutyl group at position 1 influence the compound’s solubility and intermolecular interactions in the solid state?
- Methodological Answer :
- Solubility Testing : Perform logP measurements (octanol/water) to quantify hydrophobicity. Isobutyl increases lipophilicity vs. methyl analogs.
- Crystal Engineering : Analyze X-ray structures to identify van der Waals interactions or steric clashes. Isobutyl’s bulk may reduce π-π stacking, favoring amorphous phases .
Data Contradiction Analysis
Q. How to address discrepancies in melting points reported for this compound across studies?
- Methodological Answer :
- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions.
- Recrystallization Screening : Test solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs. Cross-reference with single-crystal XRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
